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Compound of Interest

Compound Name: 3-(2-Thienyl)aniline

Cat. No.: B1306149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-(2-Thienyl)aniline (CAS No: 92057-12-0). The information herein is curated for

professionals in research and drug development, with a focus on structured data presentation,

detailed experimental methodologies, and logical visualizations to support laboratory work and

computational modeling.

Core Physicochemical Properties
3-(2-Thienyl)aniline is a bi-aryl amine containing a phenyl and a thiophene ring. Its structural

characteristics are foundational to its chemical behavior and potential applications in medicinal

chemistry and material science.
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Identifier Value Reference

IUPAC Name 3-(thiophen-2-yl)aniline --INVALID-LINK--

CAS Number 92057-12-0 [1][2][3][4]

Molecular Formula C₁₀H₉NS [1][2][3]

Molecular Weight 175.25 g/mol [1][2]

Canonical SMILES
C1=CC(=CC(=C1)N)C2=CC=

CS2
--INVALID-LINK--

InChI Key
YUTPSMJOCLLMBK-

UHFFFAOYSA-N
[4]

Physical and Chemical Properties
A summary of the key physicochemical properties is presented below. It is important to note

that several of these values are predicted through computational models and should be

confirmed experimentally for critical applications. There are also discrepancies in the reported

physical state of the compound.

Property Value Notes Reference

Physical State
Beige solid / Yellowish

oil

Discrepancy in

literature
[4][5]

Melting Point 246 °C

This value may

correspond to the

hydrochloride salt.

[1]

Boiling Point 341.6 ± 25.0 °C Predicted [1]

Density 1.196 ± 0.06 g/cm³ Predicted [1]

pKa 4.09 ± 0.10
Predicted (acidic, for

the protonated amine)
[1]

logP 3.1 Predicted (XlogP) --INVALID-LINK--
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Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 3-(2-Thienyl)aniline. The

following data were obtained from a micellar Suzuki cross-coupling synthesis study.[5]

Spectrum Type Data

¹H NMR

(400 MHz, CDCl₃) δ 7.16 (dd, J = 3.6, 1.1 Hz,

1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J =

7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0

Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H),

3.47 (br, 2H)

¹³C NMR
(101 MHz, CDCl₃) δ 146.9, 144.7, 135.4, 129.9,

127.9, 124.6, 123.1, 116.5, 114.4, 112.6

Infrared (IR)

(ATR) 3438, 3356, 3101, 3069, 3040, 1617,

1598, 1581, 1485, 1453, 1304, 1230, 1198,

1168, 1079, 1048, 993, 858, 827, 775, 688, 609,

558 cm⁻¹

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and

characterization of chemical compounds.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 3-(2-Thienyl)aniline can be efficiently achieved via a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol adapted

from the literature.[5]

Reagents:

3-Bromoaniline

2-Thienylboronic acid

Palladium catalyst (e.g., Pd(dtbpf)Cl₂)
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Base (e.g., Triethylamine - Et₃N)

Solvent system (e.g., Aqueous Kolliphor EL)

Procedure:

Combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01

mmol), and Et₃N (1 mmol) in a reaction vessel.

Add aqueous Kolliphor EL (2 mL, 1.97% in H₂O) to the mixture.

Stir the reaction mixture vigorously (e.g., 500 rpm) at room temperature. The reaction time

should be monitored by a suitable technique like TLC or LC-MS.

Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous.

Remove the solvents under reduced pressure.

Purify the resulting residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane

8:2) to yield pure 3-(2-Thienyl)aniline.
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Reaction Setup

Reaction

Workup & Purification

Combine Reactants:
- 3-Bromoaniline

- 2-Thienylboronic Acid
- Pd Catalyst & Base

Add Solvent System
(e.g., Aq. Kolliphor EL)

1-2

Stir at Room Temp.
(Monitor via TLC/LC-MS)

Add EtOH

3. Upon Completion
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Reduced Pressure

Flash Column
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Pure 3-(2-Thienyl)aniline

Click to download full resolution via product page

Workflow for Suzuki-Miyaura Synthesis.
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Physicochemical Property Determination: General
Protocols
The following are generalized, standard protocols for determining key physicochemical

properties. These should be adapted and optimized for 3-(2-Thienyl)aniline specifically.

1. Aqueous Solubility Determination (Qualitative)[1][2]

Preparation: Add approximately 25 mg of 3-(2-Thienyl)aniline to a small test tube.

Solvent Addition: Add 0.75 mL of deionized water in 0.25 mL portions.

Mixing: After each addition, cap the test tube and shake vigorously for at least 30 seconds.

Observation: Visually inspect the solution for any undissolved solid against a dark

background. Classify as soluble, partially soluble, or insoluble.

pH-Dependent Solubility: Repeat the procedure using 5% HCl and 5% NaOH solutions to

determine the solubility of the basic amine and its potential acidic character, respectively. As

an amine, it is expected to be soluble in 5% HCl.

2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)[4][6][7]

Phase Saturation: Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline

(PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.

Allow the phases to separate completely.

Stock Solution: Prepare a stock solution of 3-(2-Thienyl)aniline in the saturated 1-octanol

phase at a known concentration (e.g., 1 mg/mL).

Partitioning: In a suitable vessel, combine a known volume of the octanol stock solution with

a known volume of the saturated PBS (e.g., 5 mL of each).

Equilibration: Shake the vessel for a set period (e.g., 2 hours) at a constant temperature

(e.g., 25°C) to allow for partitioning equilibrium to be reached. Let the phases separate

completely, using centrifugation if necessary.
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Quantification: Carefully sample both the octanol and aqueous phases. Determine the

concentration of 3-(2-Thienyl)aniline in each phase using a suitable analytical method, such

as HPLC-UV.

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] /

[Concentration in Aqueous Phase]).

Solubility Test Workflow LogP 'Shake-Flask' Workflow

~25mg of Compound

Add H₂O (0.75mL)

Observe Solubility

Add 5% HCl

Insoluble

Add 5% NaOH

Insoluble

Observe Solubility Observe Solubility

Saturate Octanol
and PBS Buffer

Dissolve Compound
in Octanol Phase

Mix Octanol & PBS Phases

Shake to Equilibrate

Separate Phases
(Centrifuge if needed)

Quantify Concentration
in each Phase (HPLC)

Calculate LogP
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Click to download full resolution via product page

Logical Workflows for Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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